![molecular formula C17H20N4O4S B2584652 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 2034535-39-0](/img/structure/B2584652.png)
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide
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Overview
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CP-690,550 is a selective inhibitor of Janus kinase 3 (JAK3), a protein kinase that plays a critical role in the signaling pathways of cytokines, which are important mediators of inflammation and immune responses.
Mechanism of Action
CP-690,550 selectively inhibits 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide, which plays a critical role in the signaling pathways of cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide, CP-690,550 blocks the downstream signaling pathways of these cytokines, leading to a reduction in inflammation and immune responses.
Biochemical and Physiological Effects:
CP-690,550 has been shown to be effective in reducing inflammation and suppressing immune responses in preclinical and clinical studies. The drug has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP-690,550 is its selectivity for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide, which allows for targeted inhibition of cytokine signaling pathways without affecting other signaling pathways. However, the drug's selectivity for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide also limits its potential therapeutic applications, as it may not be effective in diseases where other JAKs are involved in the pathogenesis.
Future Directions
Future research on CP-690,550 could focus on identifying potential combination therapies with other drugs that target different signaling pathways involved in the pathogenesis of immune-mediated diseases. Additionally, further studies could investigate the potential use of CP-690,550 in other diseases, such as cancer, where cytokine signaling pathways play a critical role. Finally, future research could focus on developing more potent and selective 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide inhibitors with improved pharmacokinetic properties and reduced toxicity.
Synthesis Methods
The synthesis of CP-690,550 involves several steps, starting with the reaction of 2-chloro-6-cyclopropylpyridine with hydrazine hydrate to form 2-(3-cyclopropyl-6-hydrazinopyridazin-1(6H)-yl)acetic acid. This intermediate is then reacted with 4-aminobenzenesulfonamide and acetic anhydride to form the final product, CP-690,550.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic applications in various immune-mediated diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The drug has been shown to be effective in reducing inflammation and suppressing immune responses in preclinical and clinical studies.
properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c18-26(24,25)14-5-1-12(2-6-14)9-10-19-16(22)11-21-17(23)8-7-15(20-21)13-3-4-13/h1-2,5-8,13H,3-4,9-11H2,(H,19,22)(H2,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHNCHFPJKPPPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide |
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